molecular formula C23H20N2O3 B11971139 4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate

4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate

Cat. No.: B11971139
M. Wt: 372.4 g/mol
InChI Key: IRAKDFWNSZLESG-LFVJCYFKSA-N
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Description

4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 4-methylbenzoate is an organic compound with a complex structure that includes both hydrazone and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 4-methylbenzoate typically involves a multi-step process. One common method starts with the preparation of the hydrazone intermediate. This is achieved by reacting 2-phenylacetylhydrazine with an appropriate aldehyde under acidic conditions to form the hydrazone. The resulting hydrazone is then subjected to a condensation reaction with 4-methylbenzoic acid chloride in the presence of a base such as pyridine to yield the final ester product.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to a hydrazine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 4-methylbenzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the ester group may facilitate the compound’s entry into cells, allowing it to reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Other Hydrazones: Compounds with similar hydrazone functional groups.

Uniqueness

4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 4-methylbenzoate is unique due to its combination of hydrazone and ester functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

[4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C23H20N2O3/c1-17-7-11-20(12-8-17)23(27)28-21-13-9-19(10-14-21)16-24-25-22(26)15-18-5-3-2-4-6-18/h2-14,16H,15H2,1H3,(H,25,26)/b24-16+

InChI Key

IRAKDFWNSZLESG-LFVJCYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CC3=CC=CC=C3

Origin of Product

United States

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